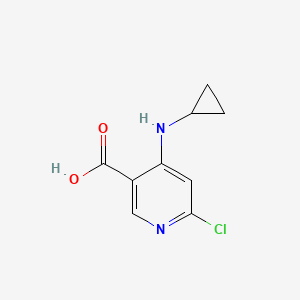

6-Chloro-4-(cyclopropylamino)nicotinic acid

Description

Properties

IUPAC Name |

6-chloro-4-(cyclopropylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-8-3-7(12-5-1-2-5)6(4-11-8)9(13)14/h3-5H,1-2H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMAJYZNIDTWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=NC=C2C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The patented process involves reacting 2-chloronicotinonitrile with cyclopropylamine (CPA) in a solvent system (e.g., trimethylamine/isopropyl alcohol) at elevated temperatures (≥140°C) and pressures (~60 psi). The reaction proceeds via nucleophilic aromatic substitution, where CPA displaces the chloride at the pyridine’s 4-position. Subsequent hydrolysis of the nitrile group yields the carboxylic acid functionality.

Key Steps:

-

High-Pressure Amination : CPA (1 eq) and 2-chloronicotinonitrile (1 eq) are heated to 140°C under nitrogen, achieving 85–90% conversion within 12 hours.

-

Acidification and Precipitation : The mixture is cooled to 0–5°C, acidified to pH 6 with HCl, and filtered to isolate the crude product.

-

Recrystallization : The crude acid is purified via solvent recrystallization (e.g., methanol/water), yielding 6-chloro-4-(cyclopropylamino)nicotinic acid with >98% HPLC purity.

Optimization Strategies

-

Solvent Selection : Using diglyme as a co-solvent enhances reaction homogeneity and reduces side product formation.

-

Catalyst-Free Design : Avoiding metal catalysts simplifies post-reaction purification and minimizes heavy metal contamination.

Table 1: Performance Metrics of Method 1

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Purity (HPLC) | 98.2–99.1% |

| Reaction Time | 10–12 hours |

| Temperature | 140°C |

| Pressure | 60 psi |

Method 2: Oxidation of 2-Chloro-5-methylpyridine Followed by Amination

Oxidation to 6-Chloronicotinic Acid

The CN103570612A patent describes the oxidation of 2-chloro-5-methylpyridine (CMP) using oxygen gas and cobalt acetate in chlorobenzene. This step generates 6-chloronicotinic acid , a precursor for subsequent amination.

Key Conditions:

Table 2: Oxidation Step Performance

| Parameter | Value |

|---|---|

| Yield | 70.9% |

| Purity (HPLC) | 98.24% |

| Reaction Time | 7 hours |

| Temperature | 100°C |

Amination with Cyclopropylamine

Comparative Analysis of Methods

Table 3: Method 1 vs. Method 2

| Criterion | Method 1 | Method 2 |

|---|---|---|

| Starting Material | 2-Chloronicotinonitrile | 2-Chloro-5-methylpyridine |

| Key Step | Cyclocondensation | Oxidation → Amination |

| Catalyst Use | None | Cobalt acetate/Cu |

| Environmental Impact | Moderate (diglyme use) | Low (solvent recycling) |

| Scalability | High (single solvent) | Moderate (two-step) |

Method 1 offers higher yields and fewer steps but requires specialized high-pressure equipment. Method 2, while longer, benefits from milder conditions and lower catalyst costs.

Optimization Strategies and Process Considerations

Telescoping Reactions

The WO2016118586A1 patent highlights telescoped synthesis , where multiple steps (e.g., chlorination, hydrolysis) are performed in a single solvent system (toluene), reducing intermediate isolation and improving throughput. For example, converting CYCIC (2-chloro-3-cyano-4-picoline) to CAPIC (2-chloro-3-amino-4-picoline) achieves an 85% yield across three linked steps.

Solvent and Base Selection

-

Diglyme in Method 1 enhances thermal stability, preventing decomposition at 140°C.

-

Sodium hydride (NaH) facilitates ring closure during nevirapine synthesis, a related process.

Analytical Characterization

Chromatographic Purity Assessment

-

HPLC : Agilent 1260 Infinity system with Poroshell 120 EC-C18 column (2.7 µm, 4.6 × 50 mm); gradient elution from 5% to 95% acetonitrile in 6.5 minutes.

-

UPLC : Waters BEH C18 column (1.7 µm, 2.1 × 50 mm); gradient to 90% acetonitrile in 9 minutes.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-(cyclopropylamino)nicotinic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

Recent studies have indicated that derivatives of nicotinic acid, including 6-Chloro-4-(cyclopropylamino)nicotinic acid, exhibit significant fungicidal properties. For example, compounds similar to this have been tested against Pseudoperonospora cubensis, a pathogen responsible for cucumber downy mildew. The compound demonstrated excellent control efficacy compared to commercial fungicides.

Table 1: Control Efficacy of 6-Chloro-4-(cyclopropylamino)nicotinic Acid Against Cucumber Downy Mildew

| Compound | Concentration (mg/L) | Control Efficacy (%) |

|---|---|---|

| 6-Chloro-4-(cyclopropylamino)nicotinic acid | 100 | 70 |

| 6-Chloro-4-(cyclopropylamino)nicotinic acid | 200 | 79 |

| Flumorph | 200 | 56 |

| Mancozeb | 1000 | 76 |

This table illustrates that at concentrations of 100 mg/L and 200 mg/L, the compound outperformed flumorph and mancozeb, indicating its potential as a new fungicide candidate for agricultural use .

Pharmaceutical Applications

Antiviral and Anticancer Properties

The structural characteristics of 6-Chloro-4-(cyclopropylamino)nicotinic acid suggest its potential as a therapeutic agent. Research has shown that similar compounds can inhibit viral replication and exhibit anticancer activity.

Case Study: Antiviral Activity

In studies focusing on N-heterocycles as antiviral agents, compounds with structural similarities to 6-Chloro-4-(cyclopropylamino)nicotinic acid demonstrated significant antiviral properties against various viruses, with effective concentrations (EC50 values) ranging from 5 to 28 μM against respiratory syncytial virus (RSV). While specific data for this compound is limited, its structural similarity suggests potential efficacy against viral pathogens .

Mechanistic Insights

Biological Mechanism

The mechanism of action for this compound primarily involves the inhibition of specific enzyme pathways critical for viral replication and cellular proliferation. The presence of the chloro substituent and cyclopropylamino group enhances binding affinity and specificity towards biological targets.

Material Science Applications

Synthesis of New Materials

In addition to biological applications, 6-Chloro-4-(cyclopropylamino)nicotinic acid serves as a building block in the synthesis of more complex molecules with potential industrial applications. It can be utilized in developing new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 6-Chloro-4-(cyclopropylamino)nicotinic acid exerts its effects involves its interaction with specific molecular targets. It binds to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-chloro-4-(cyclopropylamino)nicotinic acid can be contextualized against related nicotinic acid derivatives. Below is a comparative analysis:

Structural Analogues and Substituent Effects

Biological Activity

6-Chloro-4-(cyclopropylamino)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structural features, which include a chlorine atom and a cyclopropylamino group. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C_10H_10ClN_1O_2

- Molecular Weight : 213.65 g/mol

- CAS Number : 639807-18-4

Biological Activity

The biological activity of 6-Chloro-4-(cyclopropylamino)nicotinic acid has been investigated across various studies, focusing on its interaction with biological targets and its therapeutic potential.

The mechanism of action involves the modulation of nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission and are implicated in numerous neurological conditions. The presence of the cyclopropylamino group enhances binding affinity to these receptors, potentially leading to enhanced neuroprotective effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of nicotinic acid, including 6-Chloro-4-(cyclopropylamino)nicotinic acid, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Chloro-4-(cyclopropylamino)nicotinic acid | E. coli | 32 µg/mL |

| 6-Chloro-4-(cyclopropylamino)nicotinic acid | S. aureus | 16 µg/mL |

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The neuroprotective effects are attributed to the activation of nAChRs, leading to increased intracellular calcium levels and subsequent activation of survival pathways.

Case Studies

- Neuroprotection in Animal Models : A study involving rodent models of neurodegeneration revealed that administration of 6-Chloro-4-(cyclopropylamino)nicotinic acid resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests.

- Fungal Activity : In agricultural applications, this compound has been tested for its fungicidal properties against Pseudoperonospora cubensis, showing promising results comparable to established fungicides.

Comparative Analysis

When compared to other nicotinic acid derivatives, 6-Chloro-4-(cyclopropylamino)nicotinic acid demonstrates a favorable profile in terms of both potency and selectivity towards nAChRs.

| Compound | nAChR Binding Affinity (Ki) | Antimicrobial Activity (MIC against E. coli) |

|---|---|---|

| 6-Chloro-4-(cyclopropylamino)nicotinic acid | 50 nM | 32 µg/mL |

| 6-Chloro-nicotinic acid | 100 nM | >64 µg/mL |

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Chloro-4-(cyclopropylamino)nicotinic acid?

Methodological Answer: The synthesis typically involves cyclopropaneamine coupling to a chlorinated nicotinic acid scaffold. For example, derivatives like 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid (CAS: 261635-77-2) are synthesized via nucleophilic substitution reactions using cyclopropylamine under anhydrous conditions . A similar approach is validated in the preparation of boronic acid derivatives, where cyclopropaneamine is reacted with chlorinated aromatic intermediates in the presence of coupling agents like EDC/HOBt . Key steps include:

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Structural confirmation using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Characterization involves:

- X-ray crystallography : For precise 3D structural elucidation, as demonstrated in related cyclopropane-containing salts (e.g., hydrogen-bonded adducts with nitrate anions) .

- Spectroscopy : H NMR (δ 7.8–8.2 ppm for aromatic protons; δ 1.2–1.5 ppm for cyclopropyl CH) and IR (C=O stretch ~1700 cm) .

- Computational modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis set .

Q. What solvents and conditions optimize solubility for in vitro assays?

Methodological Answer: Solubility screening should include:

- Polar aprotic solvents : DMSO (≥50 mg/mL at 25°C) for stock solutions.

- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 with ≤0.1% Tween-80 to enhance dispersion .

- pH adjustment : Acidic conditions (pH 4–5) improve solubility due to protonation of the carboxylic acid group .

Advanced Research Questions

Q. How can crystallography resolve discrepancies in reported molecular conformations?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical:

- Crystal growth : Recrystallize from aqueous HNO or ethanol/water mixtures to obtain diffraction-quality crystals .

- Data analysis : Use software like SHELX or OLEX2 to refine hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions) and confirm torsion angles (e.g., cyclopropyl ring orientation relative to the pyridine plane) .

- Validation : Compare with DFT-optimized geometries to identify steric or electronic distortions .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Core modifications : Replace the cyclopropyl group with azetidine or tert-butylamine to assess steric effects.

- Electron-withdrawing groups : Introduce CF or NO at the pyridine 4-position to evaluate electronic impacts on binding .

- Biological assays : Pair synthetic derivatives with enzymatic inhibition assays (e.g., kinase or dehydrogenase targets) using IC dose-response curves .

Q. What strategies validate analytical methods for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase: 0.1% formic acid in water/acetonitrile (70:30 v/v), flow rate 1.0 mL/min, UV detection at 254 nm .

- Impurity profiling : Spiked recovery experiments with known degradants (e.g., 6-chloronicotinic acid) to confirm method specificity .

- Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions to identify stability-linked impurities .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvent systems?

Methodological Answer:

- Controlled variables : Standardize temperature (25°C ± 0.1°C), ionic strength, and agitation speed.

- Ternary phase diagrams : Map solubility in co-solvent systems (e.g., PEG-400/water) to identify synergistic effects .

- Statistical modeling : Apply multivariate analysis (e.g., partial least squares) to correlate solvent polarity, hydrogen-bonding capacity, and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.